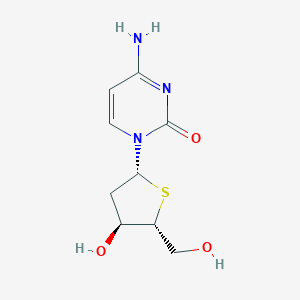

4/'-Thio-2/'-deoxycytidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4’-Thio-2’-deoxycytidine is a nucleoside analog that has garnered significant interest in the field of medicinal chemistry due to its potential as a DNA methyltransferase inhibitor. This compound is structurally similar to 2’-deoxycytidine but features a sulfur atom replacing the oxygen atom at the 4’ position of the sugar moiety. This modification imparts unique biochemical properties to the molecule, making it a promising candidate for therapeutic applications, particularly in cancer treatment .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4’-Thio-2’-Desoxycytidin beinhaltet typischerweise die Modifikation von 2’-DesoxycytidinAnschließende Entschützungsschritte liefern das Endprodukt .

Industrielle Produktionsmethoden

Obwohl spezifische industrielle Produktionsmethoden für 4’-Thio-2’-Desoxycytidin nicht umfassend dokumentiert sind, würde der allgemeine Ansatz die Skalierung der Laborsyntheseverfahren umfassen. Dies würde die Optimierung der Reaktionsbedingungen, wie Temperatur, Lösungsmittel und Katalysatoren, beinhalten, um eine hohe Ausbeute und Reinheit der Verbindung zu gewährleisten. Fortgeschrittene Reinigungsverfahren, wie z. B. die Chromatographie, würden verwendet, um das Endprodukt zu isolieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen

4’-Thio-2’-Desoxycytidin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Substitutionsreaktionen: Das Schwefelatom an der 4’-Position kann an nukleophilen Substitutionsreaktionen teilnehmen.

Oxidation und Reduktion: Die Verbindung kann Oxidations- und Reduktionsreaktionen eingehen, insbesondere unter Beteiligung des Schwefelatoms

Häufige Reagenzien und Bedingungen

Nukleophile Substitution: Häufige Reagenzien sind Alkylhalogenide und Nukleophile wie Thiole.

Oxidation: Reagenzien wie Wasserstoffperoxid oder andere Oxidationsmittel können verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise können nukleophile Substitutionsreaktionen verschiedene alkylierte Derivate von 4’-Thio-2’-Desoxycytidin ergeben .

Wissenschaftliche Forschungsanwendungen

4’-Thio-2’-Desoxycytidin hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Werkzeug verwendet, um die DNA-Methylierung und die Rolle von DNA-Methyltransferasen zu untersuchen.

Biologie: Die Verbindung wird in die DNA eingebaut, wo sie die DNA-Methyltransferase-Aktivität hemmt, was sie für die Untersuchung epigenetischer Modifikationen nützlich macht.

Medizin: Es hat sich als potenzielles Antitumormittel erwiesen, insbesondere bei der Behandlung von soliden Tumoren und hämatologischen Malignomen.

Industrie: Die einzigartigen Eigenschaften der Verbindung machen sie zu einem wertvollen Werkzeug bei der Entwicklung neuer Therapeutika und diagnostischer Werkzeuge .

5. Wirkmechanismus

4’-Thio-2’-Desoxycytidin übt seine Wirkungen hauptsächlich durch die Hemmung der DNA-Methyltransferase 1 (DNMT1) aus. Wenn es in die DNA eingebaut wird, stört das Schwefelatom an der 4’-Position die Fähigkeit des Enzyms, Cytosinreste zu methylieren. Diese Hemmung führt zur Reaktivierung von Tumorsuppressorgenen und zur Induktion von Apoptose in Krebszellen. Der Wirkmechanismus der Verbindung beinhaltet die Bindung an die aktive Stelle von DNMT1, wodurch der Transfer von Methylgruppen an die DNA verhindert wird .

Wirkmechanismus

4’-Thio-2’-deoxycytidine exerts its effects primarily through the inhibition of DNA methyltransferase 1 (DNMT1). When incorporated into DNA, the sulfur atom at the 4’ position interferes with the enzyme’s ability to methylate cytosine residues. This inhibition leads to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells. The compound’s mechanism of action involves binding to the active site of DNMT1, thereby preventing the transfer of methyl groups to the DNA .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

5-Aza-2’-Desoxycytidin (Decitabin): Ein weiterer DNMT1-Inhibitor, der zur Behandlung von myelodysplastischen Syndromen und akuter myeloischer Leukämie eingesetzt wird.

5-Aza-Cytidin (Azacitidin): Ähnlich wie Decitabin, wird zur Behandlung von myelodysplastischen Syndromen eingesetzt.

5-Fluor-2’-Desoxycytidin: Ein fluoriertes Analogon mit unterschiedlichen biochemischen Eigenschaften .

Einzigartigkeit

4’-Thio-2’-Desoxycytidin ist aufgrund des Vorhandenseins des Schwefelatoms an der 4’-Position einzigartig, das ihm unterschiedliche biochemische Eigenschaften verleiht. Diese Modifikation verstärkt seine Fähigkeit, DNMT1 mit geringerer Toxizität als andere DNMT1-Inhibitoren zu hemmen. Darüber hinaus ist seine Einlagerung in die DNA effizienter, was es zu einem wirksamen Mittel für die epigenetische Therapie macht .

Eigenschaften

CAS-Nummer |

134111-30-1 |

|---|---|

Molekularformel |

C9H13N3O3S |

Molekulargewicht |

243.29 g/mol |

IUPAC-Name |

4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidin-2-one |

InChI |

InChI=1S/C9H13N3O3S/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6+,8+/m0/s1 |

InChI-Schlüssel |

MOMUJZRKXYLWMH-SHYZEUOFSA-N |

SMILES |

C1C(C(SC1N2C=CC(=NC2=O)N)CO)O |

Isomerische SMILES |

C1[C@@H]([C@H](S[C@H]1N2C=CC(=NC2=O)N)CO)O |

Kanonische SMILES |

C1C(C(SC1N2C=CC(=NC2=O)N)CO)O |

Synonyme |

2'-deoxy-4'-thiocytidine 2-DTCD 4'-thio-2'-deoxycytidine |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(Tetrahydro-2H-pyran-2-yl)oxy]-1-butanol](/img/structure/B142275.png)